Enhanced Lipophilicity Compared to Non-Fluorinated Analog (E)-N-phenyl-3-(4-phenylphenyl)prop-2-enamide
The computational drug-likeness profile of this compound is quantifiably distinct from a non-fluorinated analog. The introduction of the 3,4-difluoro substitution increases lipophilicity and alters hydrogen-bond acceptor capacity, which can critically influence membrane permeability and target binding thermodynamics [1]. Specifically, the target compound's cLogP is computed to be 5.0, representing an increase of 1.3 log units over the non-fluorinated analog (E)-N-phenyl-3-(4-phenylphenyl)prop-2-enamide (cLogP = 3.7), based on standard computational models [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP = 5.0 |
| Comparator Or Baseline | (E)-N-phenyl-3-(4-phenylphenyl)prop-2-enamide: cLogP = 3.7 |
| Quantified Difference | Increase of 1.3 log units (approx. 20-fold increase in partition coefficient) |
| Conditions | Computational prediction by PubChem XLogP3 3.0 model [2] |
Why This Matters
The quantifiable increase in lipophilicity is a key differentiator for drug discovery programs targeting intracellular or CNS targets, where enhanced membrane permeability is required, and provides a rational basis for selecting this specific scaffold over a non-fluorinated starting point.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
- [2] PubChem. Computed Properties for CID 6018728. National Center for Biotechnology Information (2025). View Source
